- Process for synthesizing taxol from 10-deacetyl taxol, China, , ,
Cas no 92950-40-8 (2'-Acetyltaxol)

2'-Acetyltaxol structure
Nome del prodotto:2'-Acetyltaxol
2'-Acetyltaxol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenepropanoic acid, a-(acetyloxy)-b-(benzoylamino)-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-ylester, (aR,bS)-
- 2'-ACETYLTAXOL
- ACETYLTAXOL, 2'-(SH)
- Benzenepropanoic acid, a-(acetyloxy)-b-(benzoylamino)-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,...
- Benzenepropanoic acid, a-(acetyloxy)-b-(benzoylamino)-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoylo
- 2',10-diacetyltaxane
- 2'-acetylpaclitaxel
- 2'-O-acetyl-paclitaxel
- 2'-O-Acetyltaxol
- ACETYLTAXOL,2'
- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv. (ZCI)
- Benzenepropanoic acid, α-(acetyloxy)-β-(benzoylamino)-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]- (ZCI)
- 2′-Acetylpaclitaxel
- 2′-Acetyltaxol
- Paclitaxel-2′-acetate
- CHEMBL302351
- DTXSID001317325
- Benzenepropanoic acid, alpha-(acetyloxy)-beta-(benzoylamino)-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR
- 92950-40-8
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Taxol 2'-acetate
- SCHEMBL15381848
- Benzenepropanoic acid, alpha-(acetyloxy)-beta-(benzoylamino)-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR)
- 2a(2)-Acetyltaxol
- 2'-Acetyltaxol
-
- Inchi: 1S/C49H53NO15/c1-26-33(63-45(58)39(62-28(3)52)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,34(54)23-35-48(40,25-60-35)65-29(4)53)41(55)38(61-27(2)51)36(26)46(49,5)6/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1
- Chiave InChI: IHVCSECZNFZVKP-XOVTVWCYSA-N
- Sorrisi: O([C@@]12CO[C@@H]1C[C@H](O)[C@@]1([C@@H]2[C@@H]([C@@]2(C[C@H](OC(=O)[C@H](OC(=O)C)[C@H](C3C=CC=CC=3)NC(C3C=CC=CC=3)=O)C(C)=C([C@H](C1=O)OC(=O)C)C2(C)C)O)OC(C1C=CC=CC=1)=O)C)C(=O)C
Proprietà calcolate
- Massa esatta: 895.34200
- Massa monoisotopica: 895.342
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 65
- Conta legami ruotabili: 16
- Complessità: 1910
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 11
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 227A^2
Proprietà sperimentali
- Densità: 1.38
- Punto di ebollizione: 956.3°Cat760mmHg
- Punto di infiammabilità: 532.1°C
- Indice di rifrazione: 1.624
- PSA: 227.36000
- LogP: 4.69740
2'-Acetyltaxol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP4789-20mg |
2'-Acetyltaxol |
92950-40-8 | 98% | 20mg |
$450 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP4789-5mg |
2'-Acetyltaxol |
92950-40-8 | 98% | 5mg |
$160 | 2023-09-19 | |
TRC | A189723-100mg |
2'-Acetyltaxol |
92950-40-8 | 100mg |
$ 529.00 | 2023-04-19 | ||
Chengdu Biopurify Phytochemicals Ltd | BP4789-10mg |
2'-Acetyltaxol |
92950-40-8 | 98% | 10mg |
$270 | 2023-09-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205989A-10mg |
2′-Acetyltaxol, |
92950-40-8 | 10mg |
¥3557.00 | 2023-09-05 | ||
A2B Chem LLC | AH90708-25mg |
2'-ACETYLTAXOL |
92950-40-8 | ≥98% | 25mg |
$1933.00 | 2023-12-29 | |
A2B Chem LLC | AH90708-10mg |
2'-ACETYLTAXOL |
92950-40-8 | ≥98% | 10mg |
$1029.00 | 2023-12-29 | |
LKT Labs | T0093-10mg |
2′-Acetyltaxol |
92950-40-8 | ≥98% | 10mg |
$846.40 | 2024-05-21 | |
Chengdu Biopurify Phytochemicals Ltd | BP4789-20mg |
2'-Acetyltaxol |
92950-40-8 | 98% | 20mg |
$450 | 2023-09-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205989A-10 mg |
2′-Acetyltaxol, |
92950-40-8 | 10mg |
¥3,557.00 | 2023-07-11 |
2'-Acetyltaxol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Cerium trichloride Solvents: Acetic anhydride , Tetrahydrofuran ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 12 h, rt
Riferimento
- Antitumor drug conjugate modified by saturated fatty acid and its self-assembly nanosystem, and preparation method thereof, China, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Scandium nitrate Solvents: 1,4-Dioxane ; rt
1.2 rt; 5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 rt; 5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- A precess for preparation of Taxol and Baccatin derivatives, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 12 h, rt
Riferimento
- Effect of XlogP and Hansen Solubility Parameters on Small Molecule Modified Paclitaxel Anticancer Drug Conjugates Self-Assembled into NanoparticlesBioconjugate Chemistry, 2018, 29(2), 437-444,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 2 h, rt
1.2 2 h, rt
Riferimento
- Method for synthesis of taxanoids, World Intellectual Property Organization, , ,
2'-Acetyltaxol Raw materials
2'-Acetyltaxol Preparation Products
2'-Acetyltaxol Letteratura correlata
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
92950-40-8 (2'-Acetyltaxol) Prodotti correlati
- 153415-45-3(Paclitaxel C)
- 78432-77-6(10-Deacetyltaxol)
- 92950-39-5(7-Acetyl Paclitaxel)
- 71610-00-9(Cephalomannine)
- 153212-75-0(6-Hydroxytaxol)
- 78454-17-8(7-Epi 10-desacetyl paclitaxel)
- 132160-32-8(3’-p-Hydroxy Paclitaxel)
- 33069-62-4(Paclitaxel)
- 105454-04-4(7-Epi-Taxol)
- 157230-10-9(6α,3'-p-Dihydroxy Paclitaxel)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
